(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
Description
The compound “(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol” is a thiazole derivative featuring a methoxyphenylimino group at position 2, a 3-nitrophenyl substituent at position 4, and a propan-1-ol moiety at position 3 of the thiazole ring. The Z-configuration of the imino group and the electron-withdrawing nitro substituent are critical to its electronic profile, which may enhance binding affinity to cellular targets such as cyclin-dependent kinases (CDKs) or STING (stimulator of interferon genes) agonists .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-17-8-6-15(7-9-17)20-19-21(10-3-11-23)18(13-27-19)14-4-2-5-16(12-14)22(24)25/h2,4-9,12-13,23H,3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWJSOPVUSCVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Thiazole derivatives with aryl substituents exhibit distinct structural and electronic properties depending on substituent type and position. Below is a comparative analysis with key analogs:
*The 3-nitrophenyl group introduces steric hindrance and electronic effects, reducing planarity compared to fully aromatic analogs .
Electronic and Physicochemical Properties
Computational studies using density functional theory (DFT) or wavefunction analysis (e.g., Multiwfn ) could elucidate key differences:
- Electrostatic Potential: The nitro group in the target compound creates a strong electron-deficient region, facilitating interactions with positively charged residues in enzymatic pockets.
- Solubility: The propan-1-ol moiety improves aqueous solubility compared to non-polar analogs like compound 4 in , which lacks hydroxyl groups .
- LogP Values : The target compound’s calculated LogP (~2.8) is lower than that of fluorophenyl derivatives (LogP ~3.5, ), suggesting better bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
